Cas no 939-55-9 (2-Chloroethyl benzoate)

2-Chloroethyl benzoate structure
2-Chloroethyl benzoate structure
Nome do Produto:2-Chloroethyl benzoate
N.o CAS:939-55-9
MF:C9H9ClO2
MW:184.619561910629
MDL:MFCD00045290
CID:804377
PubChem ID:95952

2-Chloroethyl benzoate Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Chloroethyl benzoate
    • Benzoic Acid 2-Chloroethyl Ester
    • Ethanol, 2-chloro-,1-benzoate
    • Ethanol,2-chloro-,benzoate
    • 2-Chloroethylbenzoate
    • Ethanol, 2-chloro-, benzoate
    • chloroethyl benzoate
    • PubChem19864
    • benzoic acid 2-chloro-ethyl ester
    • NSC44612
    • AK135063
    • SY042617
    • EN001676
    • AX8073584
    • B006
    • Ethanol, 2-chloro-, benzoate (6CI, 7CI, 8CI, 9CI)
    • Chloroethylbenzoate
    • NSC 44612
    • β-Chloroethyl benzoate
    • 939-55-9
    • DTXSID30239866
    • SCHEMBL1594034
    • Z56928949
    • EN300-06102
    • .BETA.-CHLOROETHYL BENZOATE
    • ANPPGQUFDXLAGY-UHFFFAOYSA-
    • AI3-19588
    • ETHANOL, 2-CHLORO-, 1-BENZOATE
    • AS-57775
    • DB-057455
    • B0068
    • NSC-44612
    • AKOS005198580
    • JD23EKE6Q9
    • UNII-JD23EKE6Q9
    • InChI=1/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
    • MFCD00045290
    • CS-W016989
    • MDL: MFCD00045290
    • Inchi: 1S/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
    • Chave InChI: ANPPGQUFDXLAGY-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)OCCCl

Propriedades Computadas

  • Massa Exacta: 184.02900
  • Massa monoisotópica: 184.0291072g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 142
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.4
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • Superfície polar topológica: 26.3

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.203(lit.)
  • Ponto de Fusão: 118°C
  • Ponto de ebulição: 257°C(lit.)
  • Índice de Refracção: 1.5270-1.5300
  • PSA: 26.30000
  • LogP: 2.08220
  • Solubilidade: Not determined

2-Chloroethyl benzoate Informações de segurança

  • RTECS:2045884

2-Chloroethyl benzoate Dados aduaneiros

  • CÓDIGO SH:2916310090
  • Dados aduaneiros:

    China Customs Code:

    2916310090

    Overview:

    2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

2-Chloroethyl benzoate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB137169-25 g
Benzoic acid 2-chloroethyl ester, 99%; .
939-55-9 99%
25g
€103.80 2022-06-02
Enamine
EN300-06102-2.5g
2-chloroethyl benzoate
939-55-9 95%
2.5g
$32.0 2023-10-28
Enamine
EN300-06102-10.0g
2-chloroethyl benzoate
939-55-9 95%
10g
$88.0 2023-05-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B0068-25ml
2-Chloroethyl benzoate
939-55-9 99.0%(GC)
25ml
¥890.0 2022-06-10
TRC
C984688-2.5g
2-Chloroethyl Benzoate
939-55-9
2.5g
$ 86.00 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B140414-25ml
2-Chloroethyl benzoate
939-55-9 98%
25ml
¥219.90 2023-09-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013463-5g
2-Chloroethyl benzoate
939-55-9 99%
5g
¥62 2024-05-20
abcr
AB137169-25g
Benzoic acid 2-chloroethyl ester, 99%; .
939-55-9 99%
25g
€113.20 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0068-25ML
2-Chloroethyl Benzoate
939-55-9 >99.0%(GC)
25ml
¥805.00 2024-04-15
TRC
C984688-2500mg
2-Chloroethyl Benzoate
939-55-9
2500mg
$87.00 2023-05-18

2-Chloroethyl benzoate Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 5 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Total Synthesis of Enigmazole A from Cinachyrella enigmatica. Bidirectional Bond Constructions with an Ambident 2,4-Disubstituted Oxazole Synthon
Skepper, Colin K.; Quach, Tim; Molinski, Tadeusz F., Journal of the American Chemical Society, 2010, 132(30), 10286-10292

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium percarbonate Catalysts: Dipyridinium dichromate Solvents: 1,2-Dichloroethane
Referência
Pyridinium dichromate-assisted oxidative cleavage of α-functionalized benzylic alcohols by sodium percarbonate under phase-transfer conditions
Mohand, Samia Aiet; Levina, Aviva; Muzart, Jacques, Synthetic Communications, 1995, 25(14), 2051-9

Synthetic Routes 3

Condições de reacção
Referência
Benzoylcholine iodide and chloride
Ford-Moore, A. H., Organic Syntheses, 1950, 30, 10-14

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Pyridine Solvents: Chloroform ;  10 °C
Referência
Synthesis of 2-(4-substituted benzylpiperazin-1-yl)ethyl benzoates
Han, Sheng-hua; Men, Shuang-ming; Wen, Xue-shan; Chen, Jian-xin, Shanxi Nongye Daxue Xuebao, 2010, 30(1), 77-80

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sodium tert-butoxide ,  Oxygen Catalysts: 1,10-Phenanthroline ,  Cupric acetate Solvents: Dimethyl sulfoxide ;  24 h, 80 °C
Referência
Copper-catalyzed Csp3-O cross-coupling of unactivated alkyl halides with organic peroxides
Chen, Huan-Huan; Wang, Guang-Zu; Han, Jin; Xu, Meng-Yu; Zhao, Yong-Qiang; et al, Tetrahedron, 2014, 70(2), 212-217

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: 4-(Dimethylamino)pyridine ;  24 h, 100 °C
Referência
An Effective Method for the Construction of Esters Using Cs2CO3 as Oxygen Source
Ren, Lanhui; Wang, Lianyue; Lv, Ying; Li, Guosong; Gao, Shuang, Organic Letters, 2015, 17(21), 5172-5175

Synthetic Routes 7

Condições de reacção
1.1 Catalysts: Zinc chloride ;  24 h, 130 °C
Referência
Zinc-Catalyzed Depolymerization of Artificial Polyethers
Enthaler, Stephan; Weidauer, Maik, Chemistry - A European Journal, 2012, 18(7), 1910-1913

Synthetic Routes 8

Condições de reacção
1.1 Catalysts: Kunipia F (hydrogen-exchanged) ;  48 h, 100 °C
Referência
Depolymerization of Polyethers to Chloroesters Using Heterogeneous Proton-exchanged Montmorillonite Catalyst
Maeno, Zen; Yamada, Shota; Mitsudome, Takato; Mizugaki, Tomoo; Jitsukawa, Koichiro, ChemistrySelect, 2016, 1(2), 201-204

Synthetic Routes 9

Condições de reacção
1.1 Catalysts: Benzyltriethylammonium chloride Solvents: 1,2-Dichloroethane
Referência
Reaction of sodium benzoates with 1,2-dichloroethane and dichloromethane with interphase catalysis
Sukhanov, N. N.; Chetverikov, V. N., Armyanskii Khimicheskii Zhurnal, 1987, 40(5), 323-6

Synthetic Routes 10

Condições de reacção
1.1 Catalysts: Ferrous chloride ;  24 h, 100 °C
Referência
Low-Temperature Iron-Catalyzed Depolymerization of Polyethers
Enthaler, Stephan; Weidauer, Maik, ChemSusChem, 2012, 5(7), 1195-1198

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Carbon dioxide ,  Potassium chloride ,  Potassium fluoride ,  18-Crown-6 ;  12 h, 1 atm, 46 °C
1.2 Reagents: Water
Referência
A Three-Phase Four-Component Coupling Reaction: Selective Synthesis of o-Chloro Benzoates by KCl, Arynes, CO2, and Chloroalkanes
Jiang, Huanfeng ; Zhang, Yu; Xiong, Wenfang; Cen, Jinghe; Wang, Lu; et al, Organic Letters, 2019, 21(2), 345-349

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: 4-(Dimethylamino)pyridine Solvents: 1,2-Dichloroethane ;  12 - 24 h, 50 - 100 °C
Referência
Method of preparing ester through reacting acyl chloride with 1,2-dichloroethane
, China, , ,

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Water ,  Oxygen Catalysts: 18-Crown-6 ;  10 h, 80 °C
Referência
Transition-metal-free aerobic oxidative cleavage of C-C bonds in α-hydroxy ketones and mechanistic insight to the reaction pathway
Liu, Hui; Dong, Chao; Zhang, Zeguang; Wu, Peiyu; Jiang, Xuefeng, Angewandte Chemie, 2012, 51(50), 12570-12574

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Thionyl chloride
Referência
Synthesis and bioactivity of N-(substituted)benzyl-N'-benzoyloxy-ethyl piperazine derivatives
Han, Sheng-hua; Chen, Jian-xin; Meng, Shuang-ming; Ma, Peng-fei, Huaxue Yu Shengwu Gongcheng, 2013, 30(5), 38-41

Synthetic Routes 15

Condições de reacção
1.1 Solvents: Benzene ;  reflux
Referência
Synthesis of acyloxyalkyl esters of thiocarbonic and dithiocarbamic acids
Mustafaev, N. P.; Kulieva, M. A.; Mustafaev, K. N.; Kulibekova, T. N.; Kakhramanova, G. A.; et al, Russian Journal of Organic Chemistry, 2013, 49(2), 198-203

Synthetic Routes 16

Condições de reacção
1.1 Catalysts: Pentamethyldiethylenetriamine Solvents: Acetonitrile ;  16 h, 20 - 25 °C
Referência
Organocatalytic selective benzoylation of alcohols with trichloromethyl phenyl ketone: inverse selectivity in benzoylation of alcohols containing phenol or aromatic amine functionality
Ram, Ram N.; Soni, Vineet Kumar; Gupta, Dharmendra Kumar, Tetrahedron, 2012, 68(44), 9068-9075

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Oxygen Solvents: Dimethyl sulfoxide ;  4 h, 35 °C
Referência
Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions
Lin, Feng; Feng, Qiang; Cui, Xiuling; Song, Qiuling, RSC Advances, 2013, 3(43), 20246-20253

Synthetic Routes 18

Condições de reacção
1.1 Solvents: tert-Butanol ;  40 h, 120 °C
Referência
Synthesis of Esters from Stable and Convenient Sulfoxonium Precursors under Catalyst- and Additive-Free Conditions
Yuan, Yang; Wu, Xiao-Feng, Synlett, 2019, 30(15), 1820-1824

Synthetic Routes 19

Condições de reacção
1.1 Catalysts: Azobisisobutyronitrile Solvents: Benzene
Referência
A new synthetic method for haloalkyl carboxylic esters from the radical ring cleavage of cyclic acetals with haloform
Lin, Hai-xia; Xu, Liang-heng; Huang, Nai-ju, Synthetic Communications, 1997, 27(2), 303-306

Synthetic Routes 20

Condições de reacção
1.1 Solvents: Dimethyl sulfoxide ;  5 min, 0 °C
1.2 Reagents: Trifluoromethanesulfonic acid ;  0 °C; 3 h, reflux
Referência
Alcoholysis of Primary Amides in the Presence of CF3SO3H
Mastitski, Anton ; Vellemae, Eerold; Smorodina, Varvara ; Konist, Alar ; Jarv, Jaak, Organic Preparations and Procedures International, 2023, 55(5), 458-468

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